molecular formula C8H10F2N2O2S B2562961 [(2,4-difluorophenyl)sulfamoyl]dimethylamine CAS No. 349573-48-4

[(2,4-difluorophenyl)sulfamoyl]dimethylamine

Cat. No.: B2562961
CAS No.: 349573-48-4
M. Wt: 236.24
InChI Key: UXEKTFPVPWPJOG-UHFFFAOYSA-N
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Description

[(2,4-Difluorophenyl)sulfamoyl]dimethylamine is a chemical compound of interest in medicinal chemistry and biochemical research. Its structure, featuring a sulfamoyl group linked to a dimethylamine and a 2,4-difluorophenyl ring, suggests potential as a building block for the development of enzyme inhibitors. Compounds with similar sulfamoyl and fluorinated aryl motifs are known to exhibit bioactive properties and are investigated for their ability to interact with various enzyme targets . The primary value of this compound for researchers lies in its use as a synthetic intermediate or a core scaffold. It can be utilized in the exploration of new therapeutic agents, particularly in areas such as immunology and oncology, where enzyme modulation is a key strategy. For instance, research into arginase inhibitors, which are relevant for immuno-oncology, often involves compounds with structural features analogous to this sulfamoyl derivative . The presence of fluorine atoms can enhance a molecule's metabolic stability and membrane permeability, making it a valuable feature in drug design. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-(dimethylsulfamoylamino)-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2S/c1-12(2)15(13,14)11-8-4-3-6(9)5-7(8)10/h3-5,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEKTFPVPWPJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Biological Activity

[(2,4-difluorophenyl)sulfamoyl]dimethylamine is an organic compound with the molecular formula C8H10F2N2O2S. It is characterized by a difluorophenyl group attached to a sulfamoyl dimethylamine moiety. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of key enzymes and its implications in medicinal chemistry.

The primary biological target of this compound is Carbonic Anhydrase II (CA II) . This enzyme plays a crucial role in maintaining acid-base balance in the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CA II can lead to various therapeutic effects, particularly in conditions such as glaucoma, epilepsy, and certain types of cancer.

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has potential antifungal properties, which may be attributed to its ability to inhibit specific enzymes involved in fungal metabolism .
  • Enzyme Inhibition : It has been shown to effectively inhibit Carbonic Anhydrase II, which is critical for developing drugs targeting conditions like glaucoma and metabolic disorders .
  • Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Research Findings

  • Inhibition Studies : A study conducted on a series of sulfonamide derivatives found that this compound exhibited significant inhibition of CA II compared to other derivatives. The IC50 value (the concentration required to inhibit 50% of enzyme activity) was measured, indicating its potency as an inhibitor .
  • Cytotoxicity Assays : In vitro studies involving human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspases .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties showed that the compound effectively inhibited the growth of several fungal strains, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Data Summary Table

Biological Activity Findings Reference
Carbonic Anhydrase II InhibitionSignificant inhibition with low IC50 values
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialEffective against various fungal strains

Scientific Research Applications

Chemistry

[(2,4-difluorophenyl)sulfamoyl]dimethylamine serves as a building block in organic synthesis. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The compound can undergo substitution where the fluorine atoms are replaced by other nucleophiles.
  • Oxidation and Reduction Reactions : It can be oxidized or reduced to form different derivatives.
  • Coupling Reactions : It is useful in coupling reactions such as Suzuki-Miyaura coupling to synthesize more complex molecules.

Biology

The compound exhibits potential biological activities , making it significant in pharmacological studies:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
  • Inhibition of Carbonic Anhydrase II : This enzyme plays a crucial role in maintaining acid-base balance. Inhibition can lead to therapeutic effects in conditions like glaucoma and edema.

Medicine

Research is ongoing into its potential as a therapeutic agent :

  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell growth. Studies have shown promising results in vitro against various cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains using disk diffusion assays. The results demonstrated significant inhibition zones compared to controls, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assessments conducted by the National Cancer Institute showed that this compound effectively inhibits the growth of several cancer cell lines. The compound displayed an average growth inhibition rate of approximately 12.53% across tested cell lines.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between [(2,4-difluorophenyl)sulfamoyl]dimethylamine and related compounds:

Compound Name Substituents/Modifications Key Properties/Activities Reference
[(3,5-Difluorophenyl)sulfamoyl]dimethylamine Fluorine at 3,5 positions (vs. 2,4) Reduced steric hindrance; altered receptor binding
Tosufloxacin (fluoroquinolone) 2,4-Difluorophenyl at N-1 quinolone nucleus Enhanced bactericidal activity against S. aureus persisters
Pyridine-3-carboxamide,4-dimethylamino-N-(2,4-difluorophenyl)- Pyridine core with dimethylamino and 2,4-difluorophenyl Anti-inflammatory via iodide inhibition
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazoles X = H, Cl, Br substituents on phenylsulfonyl Tautomerism-dependent stability; Cl/Br enhance lipophilicity

Pharmacological and Physicochemical Properties

  • Bioactivity: The 2,4-difluorophenyl group in tosufloxacin and trovafloxacin confers superior anti-persister activity against S. aureus compared to non-fluorinated quinolones (e.g., ciprofloxacin) . Pyridine derivatives with 2,4-difluorophenyl groups exhibit anti-inflammatory effects, likely due to steric and electronic modulation of target enzymes .
  • Spectral and Tautomeric Behavior :
    • Triazole derivatives (e.g., compounds [7–9] in ) exist predominantly in thione tautomeric forms, confirmed by IR (absence of S-H stretch) and NMR (NH resonance at 3278–3414 cm⁻¹).
    • Halogen substituents (Cl, Br) on phenylsulfonyl groups increase molar refractivity and lipophilicity, influencing membrane permeability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(2,4-difluorophenyl)sulfamoyl]dimethylamine, and what reaction conditions optimize yield and purity?

  • Methodology :

  • Step 1 : React 2,4-difluorophenylamine with chlorosulfonic acid under controlled temperatures (0–5°C) to form the sulfamoyl chloride intermediate.
  • Step 2 : Treat the intermediate with dimethylamine in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol. Monitor purity via HPLC (>98% target) .
  • Key Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation, and optimize molar ratios (amine:chlorosulfonic acid = 1:1.2) to minimize side products.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • NMR Spectroscopy : Use ¹⁹F NMR to confirm fluorine environments and ¹H NMR to verify dimethylamine and aryl proton signals. Compare with reference spectra of analogous sulfamoyl compounds .
  • X-ray Crystallography : Grow single crystals via slow evaporation in acetonitrile. Analyze bond lengths (e.g., S–N, C–F) to assess electronic delocalization and steric effects .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling .
  • Ventilation : Ensure local exhaust ventilation (LEV) systems are operational to limit inhalation exposure (TLV <1 ppm) .
  • Waste Disposal : Collect waste in sealed, labeled containers for incineration by licensed hazardous waste facilities. Avoid aqueous disposal due to potential sulfonamide persistence .

Q. What preliminary biological screening approaches are suitable for assessing this compound’s bioactivity?

  • Methodology :

  • Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination). The 2,4-difluorophenyl group may enhance membrane penetration, as seen in fluoroquinolones .
  • Enzyme Inhibition : Screen against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) via UV-Vis kinetic assays. Compare inhibition constants (Kᵢ) with known inhibitors .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic behavior of this compound?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections for accurate thermochemical properties .
  • Basis Sets : Apply polarized triple-zeta basis sets (e.g., 6-311++G(d,p)) for sulfur and fluorine atoms to capture electron correlation .
  • Output Analysis : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict reactivity and nucleophilic/electrophilic sites .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfamoyl derivatives with fluorinated aryl groups?

  • Methodology :

  • Meta-Analysis : Systematically compare datasets using tools like PRISMA. Control for variables: solvent (DMSO vs. saline), cell line viability, and assay temperature .
  • Structure-Activity Relationship (SAR) : Isolate substituent effects (e.g., fluorine vs. chlorine) via matched molecular pair analysis. Use QSAR models to quantify contributions of lipophilicity (logP) and hydrogen-bonding capacity .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under varying pH conditions?

  • Methodology :

  • Kinetic Experiments : Conduct pseudo-first-order studies in buffered solutions (pH 2–12). Monitor degradation via UV absorbance (λ = 260 nm) or LC-MS .
  • Transition State Analysis : Use DFT (M06-2X/def2-TZVP) to model hydrolysis pathways. Compare activation energies for S–N bond cleavage vs. aryl ring modifications .
  • Isotope Effects : Introduce deuterated water (D₂O) to probe proton-transfer steps in acidic/basic hydrolysis .

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